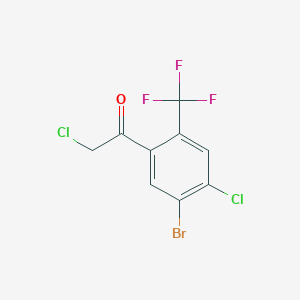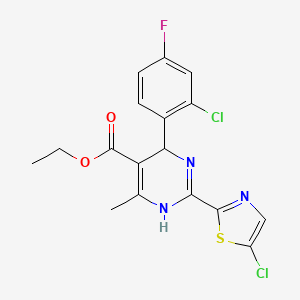
Ethyl 4-(2-Chloro-4-fluorophenyl)-2-(5-chloro-2-thiazolyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “MFCD32068418” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32068418 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions often involve precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD32068418 is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in large quantities with high purity.
化学反应分析
Types of Reactions
MFCD32068418 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, typically in anhydrous solvents.
Substitution: Halogens and nucleophiles are used under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
MFCD32068418 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: MFCD32068418 is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of MFCD32068418 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the pathways involved.
属性
分子式 |
C17H14Cl2FN3O2S |
|---|---|
分子量 |
414.3 g/mol |
IUPAC 名称 |
ethyl 4-(2-chloro-4-fluorophenyl)-2-(5-chloro-1,3-thiazol-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H14Cl2FN3O2S/c1-3-25-17(24)13-8(2)22-15(16-21-7-12(19)26-16)23-14(13)10-5-4-9(20)6-11(10)18/h4-7,14H,3H2,1-2H3,(H,22,23) |
InChI 键 |
BGQGIRHMLUPLPL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC=C(S3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


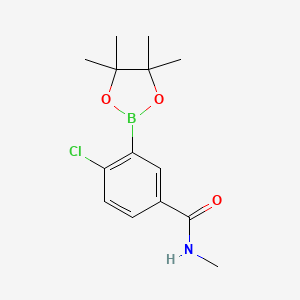
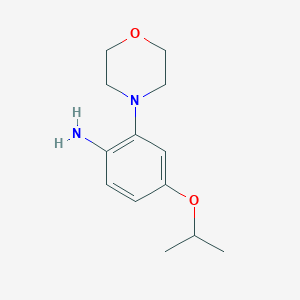
![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
![3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)
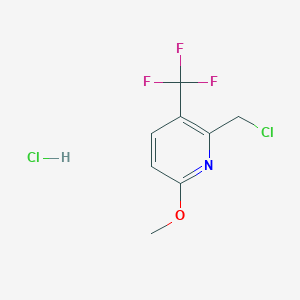
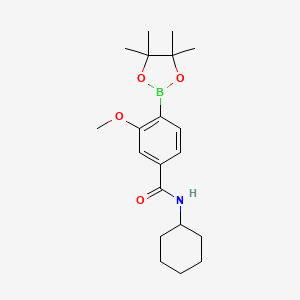

![tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
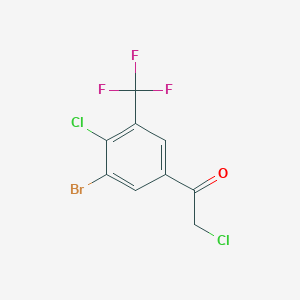
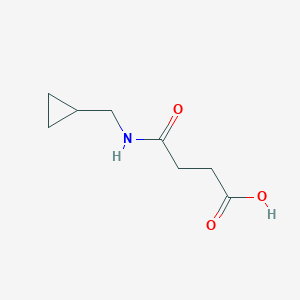
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
